3-Bromo-N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
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Overview
Description
3-Bromo-N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a complex organic compound that features a bromine atom, an ethyl group, and a dioxaborolane moiety attached to a pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves multiple steps. One common method includes the borylation of a pyridine derivative using a palladium-catalyzed reaction with bis(pinacolato)diboron. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of catalysts, solvents, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The dioxaborolane moiety allows for Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), and others.
Temperature: Reactions are typically conducted at elevated temperatures ranging from 50°C to 150°C.
Major Products
The major products formed from these reactions include various biaryl compounds, substituted pyridines, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Material Science: Utilized in the development of new materials with unique properties.
Catalysis: Employed in catalytic processes due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of 3-Bromo-N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its interaction with various molecular targets. The dioxaborolane moiety can form stable complexes with transition metals, facilitating catalytic reactions. The bromine atom and ethyl group contribute to the compound’s reactivity and ability to undergo substitution and coupling reactions .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but lacks the ethyl group.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler compound used in various borylation reactions.
Uniqueness
3-Bromo-N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is unique due to the presence of both the ethyl group and the dioxaborolane moiety, which enhance its reactivity and versatility in organic synthesis. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various fields of research.
Properties
Molecular Formula |
C13H20BBrN2O2 |
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Molecular Weight |
327.03 g/mol |
IUPAC Name |
3-bromo-N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C13H20BBrN2O2/c1-6-16-11-10(15)7-9(8-17-11)14-18-12(2,3)13(4,5)19-14/h7-8H,6H2,1-5H3,(H,16,17) |
InChI Key |
BIPZMBVVBZNGHQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)NCC)Br |
Origin of Product |
United States |
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